

Pharmacological profile of Antazoline as a first-generation antihistamine

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Compound of Interest

Compound Name: Antazoline

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The Pharmacological Profile of Antazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antazoline is a first-generation ethylenediamine derivative antihistamine characterized by its competitive antagonism of the histamine H1 receptor.[1][2] In addition to its primary antihistaminic effects, it possesses notable anticholinergic, local anesthetic, and sedative properties.[1][3] Commonly formulated in ophthalmic solutions, often in combination with a vasoconstrictor like naphazoline, it is primarily used for the symptomatic relief of allergic conjunctivitis.[1][4][5] This document provides a comprehensive overview of the pharmacological profile of **Antazoline**, detailing its mechanism of action, pharmacokinetics, and associated effects. It further outlines standard experimental protocols for characterizing its activity at the molecular and systemic levels.

Molecular and Physicochemical Properties

Antazoline is an organic compound belonging to the imidazoline class.[1] Its chemical and physical properties are crucial for its absorption, distribution, and receptor interaction.

Table 1: Physicochemical Properties of **Antazoline**

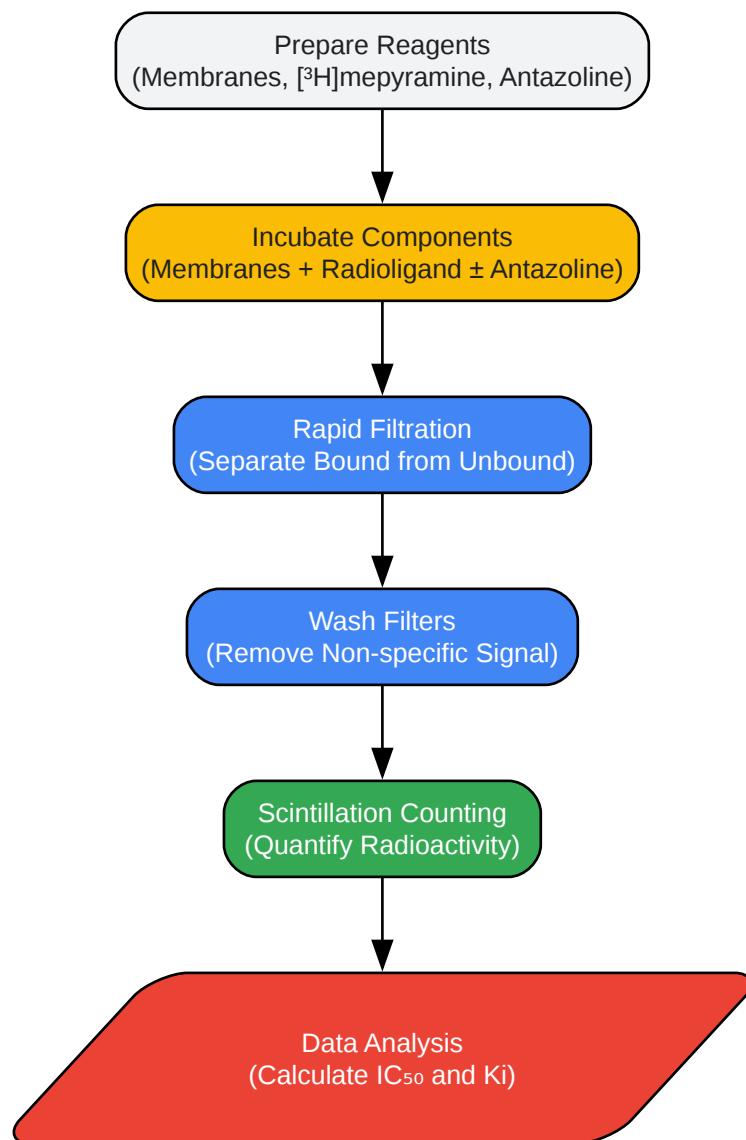
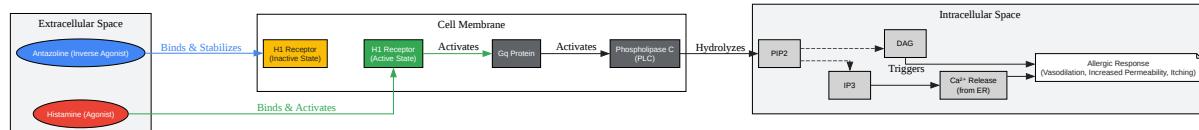
Property	Value	Source
Molecular Formula	C ₁₇ H ₁₉ N ₃	[1] [4] [6]
Molecular Weight	265.35 g/mol	[1] [2] [6]
CAS Number	91-75-8	[4]
Water Solubility (S)	0.66 mg/mL	[2]
cLogP	4.11	[2]
Topological Polar Surface Area (TPSA)	27.63 Å ²	[2]

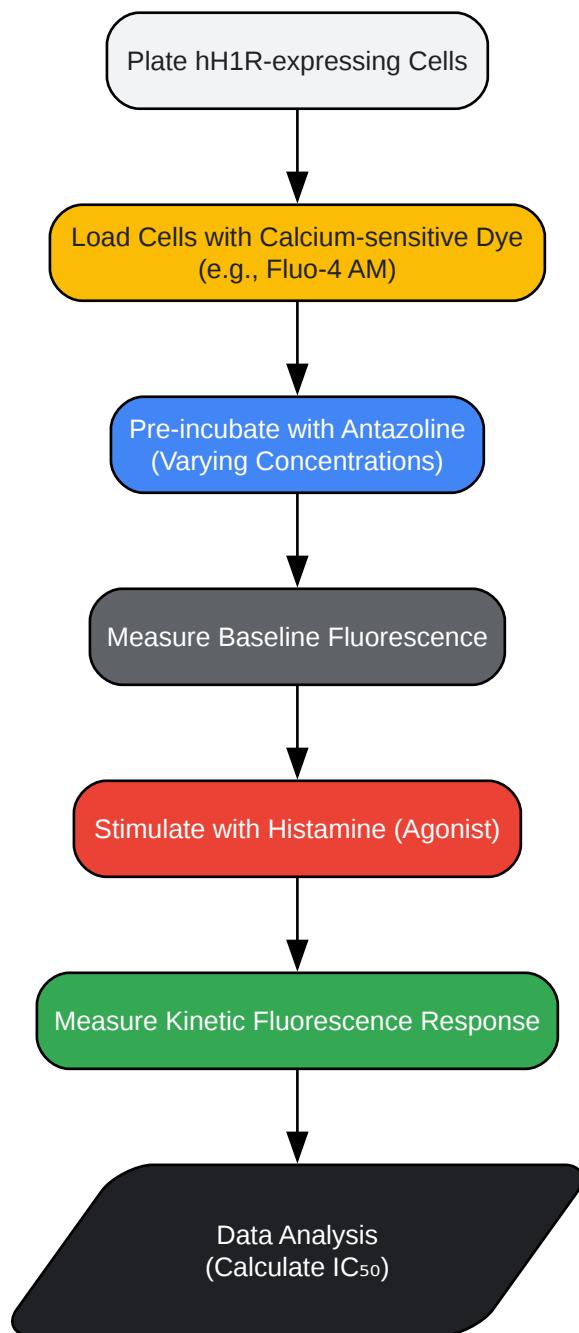
Mechanism of Action

Histamine H1 Receptor Antagonism

Antazoline's primary mechanism of action is as a selective antagonist or, more accurately, an inverse agonist at the histamine H1 receptor.[\[4\]](#)[\[7\]](#)[\[8\]](#) It competitively and reversibly binds to the H1 receptor, preventing histamine from binding and activating it.[\[1\]](#)[\[3\]](#) This blockade inhibits the downstream effects of histamine, which are responsible for the classic symptoms of allergic reactions.[\[7\]](#)[\[9\]](#)

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[\[10\]](#) Upon activation by histamine, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses.[\[10\]](#) All H1-antihistamines examined to date, including first-generation agents like **Antazoline**, are considered inverse agonists. They bind to the inactive conformation of the H1 receptor, stabilizing it and thus reducing the basal level of receptor activity even in the absence of histamine.[\[11\]](#)





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